molecular formula C13H19BrSZn B14876834 3-n-HeptylthiophenylZinc bromide

3-n-HeptylthiophenylZinc bromide

Cat. No.: B14876834
M. Wt: 352.6 g/mol
InChI Key: BRNUGPJERNWEFV-UHFFFAOYSA-M
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Description

3-n-HeptylthiophenylZinc bromide: is an organozinc compound with the molecular formula C13H19BrSZn . It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a zinc atom bonded to a thiophene ring substituted with a heptyl chain and a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-n-HeptylthiophenylZinc bromide can be synthesized through a reaction involving the corresponding thiophene derivative and a zinc reagent. One common method involves the reaction of 3-n-heptylthiophene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the final product. The compound is often supplied as a solution in THF for ease of handling and use in various applications .

Chemical Reactions Analysis

Types of Reactions: 3-n-HeptylthiophenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other organometallic reactions, including Negishi coupling and Kumada coupling.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.

    Negishi Coupling: Involves a palladium or nickel catalyst and an organohalide. The reaction is performed in an inert atmosphere, often using THF as the solvent.

    Kumada Coupling: Utilizes a nickel catalyst and a Grignard reagent. The reaction conditions include an inert atmosphere and a suitable solvent like THF.

Major Products: The major products formed from these reactions are typically biaryl or diaryl compounds, depending on the specific halide used in the coupling reaction .

Scientific Research Applications

3-n-HeptylthiophenylZinc bromide has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-n-HeptylthiophenylZinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium or nickel catalyst used in the reaction .

Comparison with Similar Compounds

    3-n-HeptylthiophenylMagnesium bromide: Another organometallic compound used in similar cross-coupling reactions but with magnesium instead of zinc.

    3-n-HeptylthiophenylLithium: A lithium-based organometallic reagent used in various organic synthesis reactions.

    3-n-HeptylthiophenylCopper: Utilized in copper-catalyzed coupling reactions.

Uniqueness: 3-n-HeptylthiophenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. Zinc-based reagents often offer milder reaction conditions and higher functional group tolerance, making them suitable for a broader range of synthetic applications .

Properties

Molecular Formula

C13H19BrSZn

Molecular Weight

352.6 g/mol

IUPAC Name

bromozinc(1+);heptylsulfanylbenzene

InChI

InChI=1S/C13H19S.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h6-7,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BRNUGPJERNWEFV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCSC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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